Cas no 2091864-97-8 (1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol)

1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol
- EN300-1735446
- 2091864-97-8
-
- インチ: 1S/C13H18N2O/c1-9-12(7-10(16)8-14)11-5-3-4-6-13(11)15(9)2/h3-6,10,16H,7-8,14H2,1-2H3
- InChIKey: GZXYJYCOHCUOGG-UHFFFAOYSA-N
- ほほえんだ: OC(CN)CC1=C(C)N(C)C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 218.141913202g/mol
- どういたいしつりょう: 218.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1735446-0.1g |
1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol |
2091864-97-8 | 0.1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1735446-0.25g |
1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol |
2091864-97-8 | 0.25g |
$1420.0 | 2023-09-20 | ||
Enamine | EN300-1735446-10.0g |
1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol |
2091864-97-8 | 10g |
$6635.0 | 2023-06-04 | ||
Enamine | EN300-1735446-1g |
1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol |
2091864-97-8 | 1g |
$1543.0 | 2023-09-20 | ||
Enamine | EN300-1735446-10g |
1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol |
2091864-97-8 | 10g |
$6635.0 | 2023-09-20 | ||
Enamine | EN300-1735446-0.5g |
1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol |
2091864-97-8 | 0.5g |
$1482.0 | 2023-09-20 | ||
Enamine | EN300-1735446-5g |
1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol |
2091864-97-8 | 5g |
$4475.0 | 2023-09-20 | ||
Enamine | EN300-1735446-0.05g |
1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol |
2091864-97-8 | 0.05g |
$1296.0 | 2023-09-20 | ||
Enamine | EN300-1735446-2.5g |
1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol |
2091864-97-8 | 2.5g |
$3025.0 | 2023-09-20 | ||
Enamine | EN300-1735446-5.0g |
1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol |
2091864-97-8 | 5g |
$4475.0 | 2023-06-04 |
1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol 関連文献
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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9. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-olに関する追加情報
Introduction to 1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol (CAS No. 2091864-97-8)
1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol, identified by its CAS number 2091864-97-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif combining an amino group, a propanol side chain, and a dimethylated indole core, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The structural complexity of this compound not only makes it a subject of academic curiosity but also opens avenues for exploring novel pharmacophores and therapeutic targets.
The indole scaffold, particularly when substituted with dimethyl groups, is well-documented for its role in various biological processes and its presence in numerous bioactive natural products. In the context of 1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol, the dimethylated indole ring (C8H9N) contributes to the molecule's overall steric and electronic properties, influencing its interactions with biological targets. The presence of both an amino group and a hydroxyl group on the propanal backbone further enhances the compound's versatility, allowing for diverse functionalization strategies.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules with greater accuracy. Studies suggest that compounds featuring the dimethylindole moiety may exhibit properties relevant to neurological disorders, inflammation, and cancer biology. For instance, modifications of indole derivatives have been explored as potential modulators of neurotransmitter receptors and enzyme activities. The propanol side chain in 1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol could serve as a pharmacophoric element for optimizing solubility and metabolic stability, critical factors in drug development.
The synthesis of 1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol presents both challenges and opportunities for synthetic chemists. The integration of the amino group, the hydroxyl group, and the dimethylindole ring requires careful consideration of reaction conditions and protecting group strategies to ensure high yield and purity. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been instrumental in constructing complex molecular frameworks efficiently. These techniques not only streamline the synthetic route but also allow for modular assembly of analogs for structure-activity relationship (SAR) studies.
In parallel with synthetic efforts, analytical techniques play a pivotal role in characterizing 1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy (both ¹H and ¹³C), and infrared (IR) spectroscopy provide definitive evidence of molecular structure. Additionally, X-ray crystallography can offer insights into the solid-state conformation of the compound, which is essential for understanding its physicochemical properties. Such detailed structural elucidation is crucial for validating synthetic pathways and preparing derivatives with tailored biological activities.
The pharmacological potential of 1-amino-3-(1,2-dimethyl-1H-indol-3-yl)propan-2-ol has been explored through both in silico simulations and experimental assays. Computational docking studies have identified potential binding interactions with target proteins associated with diseases such as Alzheimer's and Parkinson's. The dimethylindole moiety is particularly noteworthy for its similarity to known bioactive scaffolds found in therapeutic agents used to modulate central nervous system (CNS) function. Furthermore, preliminary pharmacokinetic studies indicate that this compound exhibits favorable oral bioavailability profiles when tested in preclinical models.
Investigations into the biological activity of 1-amino-3-(1,2-dimethyl-H-indol-y]propan~z-oI have revealed promising results in modulating inflammatory pathways. The amino group on the propanal backbone may interact with cysteine residues on enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key mediators of inflammation. Additionally, the hydroxyl group could participate in hydrogen bonding interactions with polar residues on protein surfaces or contribute to solubility enhancements necessary for effective drug delivery systems.
The versatility of dimethylindole derivatives extends beyond their applications as standalone pharmacophores; they can also serve as key intermediates in multicomponent reactions (MCRs). For example, condensation reactions between indole derivatives and aldehydes or ketones can generate diverse heterocyclic frameworks incorporating additional functional groups for further derivatization. Such combinatorial approaches facilitate rapid exploration of chemical space and accelerate the discovery process.
In conclusion, 1-amino~z(}-(l,z-dimethyI-I-IInd01~y]propa~n~z-oI (CAS No . 2091864~97~8 ) represents a compelling subject for research due to its structural complexity , potential biological activities ,and synthetic accessibility . Advances in synthetic methodologies , computational modeling ,and analytical techniques continue to enhance our ability to explore its therapeutic applications . As research progresses ,this compound may emerge as a valuable scaffold or intermediate in developing novel pharmaceutical agents targeting neurological , inflammatory ,and other diseases .
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